molecular formula C14H10ClN3O2S B5506220 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)acetamide

2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)acetamide

Cat. No. B5506220
M. Wt: 319.8 g/mol
InChI Key: OZPZOODGDPHEGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzoxazole derivatives typically involves the reaction of chloroacetonitrile with mercaptobenzoxazole. This process yields compounds like (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile, which are structurally similar to our compound of interest. The structure of synthesized compounds is confirmed using techniques such as IR, 1H NMR, and 13C NMR spectroscopy, and X-ray analysis (Ergin et al., 1994).

Molecular Structure Analysis

Structural elucidation of benzoxazole derivatives is performed using high-resolution techniques such as NMR and IR spectroscopy, and mass spectrometry. These methods help in establishing the molecular framework and functional groups present in the compound, which are crucial for its chemical and biological properties (Khodot & Rakitin, 2022).

Chemical Reactions and Properties

Benzoxazole derivatives undergo various chemical reactions, including bromination, nitration, and alkylation. These reactions can modify the chemical structure and lead to new compounds with different biological activities. The reactivity of such compounds is influenced by the presence of substituent groups in the benzoxazole ring (Savchenko et al., 2020).

Physical Properties Analysis

The physical properties of benzoxazole derivatives, such as solubility, melting point, and crystal structure, can be characterized through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its formulation in pharmaceutical applications (Xue et al., 2008).

Chemical Properties Analysis

The chemical properties of benzoxazole derivatives, including acidity constants (pKa), are crucial for their pharmacological activity. These properties influence the compound's interaction with biological targets and its overall bioavailability. Determination of pKa values is performed through UV spectroscopic studies and helps in understanding the compound's behavior in biological systems (Duran & Canbaz, 2013).

Scientific Research Applications

Benzoxazole Derivatives and Their Applications

Benzoxazole derivatives, such as those mentioned in the literature, have been explored for their diverse biological activities. For instance, 2-guanidinobenzazoles have been reviewed for their potential therapeutic applications, highlighting synthetic approaches to these compounds and their pharmacological activities, including cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis (Rosales-Hernández et al., 2022). Additionally, the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) have been reviewed, summarizing the preparation, properties, and biological and electrochemical activity of these ligands and their complexes (Boča et al., 2011).

Environmental Applications and Concerns

Research has also focused on the environmental impact and treatment of organic pollutants, including acetaminophen (ACT), a widely used drug. A comprehensive review assessed occurrences, toxicities, removal technologies, and transformation pathways of ACT in various environments, emphasizing the need for tertiary treatment systems to remove toxic metabolites (Vo et al., 2019). This highlights the importance of understanding the environmental behavior of chemical compounds and their derivatives.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-9-5-6-12(16-7-9)18-13(19)8-21-14-17-10-3-1-2-4-11(10)20-14/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPZOODGDPHEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide

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